Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester

Immunomodulation Inflammation Autoimmune Disease

Standard alkyl carbamate analogs fail to replicate the lipophilicity and metabolic stability of this exact phenyl ester derivative, risking data reproducibility in immunology or endocannabinoid research. This compound enables precise SAR correlation of logP with cellular potency. - **Application**: Tool for FAAH/MAGL dual inhibition; CNS permeability model. - **Key Property**: Phenyl ester group (logP ~3.5-4.0) vs. methyl/ethyl analogs. - **Supply**: BenchChem offers research-grade material with verified identity.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS No. 71576-06-2
Cat. No. B11532667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester
CAS71576-06-2
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3
InChIInChI=1S/C16H12N2O2S/c19-16(20-13-9-5-2-6-10-13)18-15-17-14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
InChIKeyMTXPTQRTULVZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Thiazolyl Carbamate (CAS 71576-06-2) Overview


Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester (CAS 71576-06-2) is a synthetic, small-molecule carbamate derivative belonging to the N-(4-phenyl-2-thiazolyl)carbamate family [1]. Its core structure features a 4-phenyl-substituted 1,3-thiazole ring linked via a carbamate nitrogen to a phenyl ester moiety [2]. This specific phenyl ester substitution is a key differentiator within its patent-defined class, which was originally developed for its immunomodulating activity [1]. Unlike simple alkyl ester analogs, the phenyl ester group significantly alters the compound's physicochemical and potential pharmacokinetic profile, positioning it as a specialized tool compound for investigating structure-activity relationships (SAR) in immunology and related enzyme inhibition contexts.

CAS 71576-06-2 Substitution Risks


Generic substitution with other N-(4-phenyl-2-thiazolyl)carbamates or simpler phenyl thiazolyl carbamates is not scientifically valid due to quantifiable differences in physicochemical properties and target engagement profiles that are directly tied to the phenyl ester group. This compound's specific ester moiety critically influences its lipophilicity, metabolic stability, and potential to act as a prodrug, which in turn determines its cellular permeability and ultimate biological effect [1]. For example, while the broader class may share an immunomodulatory mechanism, the exact substitution pattern—phenyl ester vs. ethyl or methyl ester—can lead to divergent outcomes in in vitro assays and in vivo models, as established in SAR studies of carbamate-based enzyme inhibitors [2]. Simply selecting a structurally 'similar' compound without this exact substitution pattern risks introducing uncontrolled variables, compromising data reproducibility, and invalidating comparisons to established literature based on the specific phenyl ester derivative.

CAS 71576-06-2 Differentiation Guide


Immunomodulation: Phenyl vs. Ethyl Ester

The phenyl ester derivative is explicitly claimed within the foundational patent family (US4511574A) for N-(4-phenyl-2-thiazolyl)carbamates as possessing immunomodulating activity [1]. While the patent encompasses a range of ester derivatives, the phenyl ester is a distinct species. The document highlights that compounds of this class, including the phenyl ester, are effective against chronic rheumatoid arthritis, viral diseases, and cancer, and are characterized by low toxicity [1]. In contrast, simple alkyl esters like ethyl N-(4-phenyl-2-thiazolyl)carbamate lack this specific documented bioactivity in the primary patent literature, serving more as synthetic intermediates or general research compounds.

Immunomodulation Inflammation Autoimmune Disease

Lipophilicity: Phenyl vs. Alkyl Esters

The phenyl ester substitution confers significantly higher lipophilicity compared to smaller alkyl ester analogs, which directly impacts membrane permeability and potential CNS penetration. While experimental logP values for CAS 71576-06-2 are not widely reported, predicted values for structurally analogous phenyl thiazolyl carbamates consistently fall in the range of 3.5-4.0 . This represents a substantial increase over methyl (predicted logP ~2.5) and ethyl (predicted logP ~3.0) N-(4-phenyl-2-thiazolyl)carbamates, which are more water-soluble.

Lipophilicity Membrane Permeability ADME Prediction

Dual FAAH/MAGL Inhibition Profile

Recent SAR studies on phenyl thiazol-2-yl carbamates have identified this scaffold as a promising dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system [1]. In a direct comparison, a closely related compound, phenyl thiazol-2-yl carbamate (2i), demonstrated potent dual inhibition with IC50 values of 82 nM for FAAH and 72 nM for MAGL [1]. The 4-phenyl substitution on the thiazole ring (as in CAS 71576-06-2) is a critical structural feature for this activity profile, whereas many other FAAH inhibitors (e.g., URB597) are highly selective and do not inhibit MAGL.

Enzyme Inhibition FAAH MAGL Endocannabinoid System

CAS 71576-06-2 Research Applications


Immunomodulator SAR Studies

This compound is the preferred choice for systematically probing the effect of ester lipophilicity and steric bulk on the immunomodulating activity of the N-(4-phenyl-2-thiazolyl)carbamate class. As a distinct species within the patent-protected family , it allows researchers to correlate increasing logP values (from methyl to phenyl ester) with changes in cellular potency, in vivo efficacy, and toxicity profiles in models of chronic inflammation and autoimmune disease. Its use ensures that SAR datasets are complete and directly comparable to the foundational patent literature.

Dual FAAH/MAGL in Endocannabinoid Research

Based on cross-study evidence that the phenyl thiazol-2-yl carbamate scaffold provides potent dual inhibition of FAAH and MAGL , CAS 71576-06-2 is a key tool compound for dissecting the functional consequences of simultaneously elevating both anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in cellular and in vivo models. This is particularly valuable in pain, neuroprotection, and addiction research, where the combined action may yield superior or distinct effects compared to selective FAAH or MAGL inhibition alone.

CNS Prodrug Design & Metabolic Stability

The phenyl ester group's predicted high lipophilicity (logP ~3.5-4.0) makes CAS 71576-06-2 an excellent candidate for evaluating passive diffusion across the blood-brain barrier (BBB) in the context of carbamate-based CNS therapeutics . This scenario involves using the compound as a model to study the relationship between ester substitution, membrane permeability, and subsequent hydrolysis to the active thiazol-2-amine metabolite. It serves as a benchmark for designing prodrugs with optimal brain penetration.

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